molecular formula C14H15F2N3O2S B2708981 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034337-90-9

2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Katalognummer: B2708981
CAS-Nummer: 2034337-90-9
Molekulargewicht: 327.35
InChI-Schlüssel: DMPVKUQXAYYMHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Features and Classification within Heterocyclic Chemistry

The molecular architecture of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide combines two pharmacologically relevant motifs: a fluorinated benzenesulfonamide and a partially saturated pyrazolo-pyridine heterocycle . The benzenesulfonamide component features fluorine atoms at the 2- and 6-positions, while the heterocyclic system consists of a fused pyrazole and tetrahydropyridine ring (Figure 1).

Table 1: Key Structural Components

Component Description
Benzenesulfonamide core Aromatic ring with sulfonamide group at position 1, fluorines at 2 and 6
Methyl linker -CH2- bridge connecting sulfonamide to heterocycle
Tetrahydropyrazolo[1,5-a]pyridine Bicyclic system with pyrazole (5-membered) fused to partially saturated pyridine

This compound falls under the broader category of heterocyclic sulfonamides , a class known for diverse biological activities. The tetrahydropyrazolo[1,5-a]pyridine system belongs to the annulated pyrazole family, which has seen increased utilization in kinase inhibitor development due to its hydrogen-bonding capabilities and conformational rigidity. The partial saturation of the pyridine ring reduces planarity, potentially enhancing membrane permeability compared to fully aromatic analogs.

Historical Development of Fluorinated Sulfonamides

The strategic incorporation of fluorine into sulfonamide-based therapeutics dates to the mid-20th century, with seminal work on acetazolamide (1953) demonstrating the importance of sulfonamide groups in carbonic anhydrase inhibition. Fluorine introduction became systematic in the 1980s, as evidenced by the development of celecoxib (1998), where fluorine atoms improved metabolic stability and target affinity.

Key milestones in fluorinated sulfonamide evolution :

  • 1940s : Discovery of sulfanilamide antibiotics
  • 1980s : Rational fluorination strategies to modulate pKa and lipophilicity
  • 2000s : Application in kinase inhibitors (e.g., vemurafenib)
  • 2010s : Hybrid systems combining fluorinated aromatics with nitrogen heterocycles

The specific 2,6-difluoro substitution pattern in benzenesulfonamides emerged as a strategy to balance electronic effects (fluorine's electron-withdrawing nature) with steric considerations, allowing optimal positioning within enzyme active sites. Patent literature from 2017–2025 reveals over 200 derivatives using this substitution pattern, primarily targeting inflammatory and oncological pathways.

Significance within Medicinal Chemistry Research

This compound exemplifies three key trends in modern drug design:

  • Heterocyclic Diversity : The tetrahydropyrazolo[1,5-a]pyridine system provides a semi-rigid scaffold for three-dimensional interactions with biological targets, addressing the "flatland" problem common in aromatic heterocycles.
  • Fluorine Synergy : The 2,6-difluoro arrangement enhances sulfonamide acidity (pKa ~8–10), favoring ionic interactions with basic residues in enzyme binding pockets.
  • Linker Optimization : The methylene bridge between sulfonamide and heterocycle allows conformational flexibility while maintaining a compact molecular footprint (MW ~380 g/mol).

Table 2: Comparative Analysis with Related Structures

Compound Heterocycle Fluorine Positions Therapeutic Area
Celecoxib Pyrazole None COX-2 inhibition
Vemurafenib Benzimidazole 2,6 BRAF kinase inhibition
Subject Compound Tetrahydropyrazolo-pyridine

Eigenschaften

IUPAC Name

2,6-difluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c15-11-4-3-5-12(16)14(11)22(20,21)18-9-10-8-17-19-7-2-1-6-13(10)19/h3-5,8,18H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPVKUQXAYYMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by subsequent functional group modifications[{{{CITATION{{{_2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions for these steps often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to achieve the necessary quantities. The use of automated systems and advanced purification methods, such as chromatography, would be essential to maintain consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...[{{{CITATION{{{_3{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Sodium Channel Modulation

One of the primary applications of this compound lies in its ability to modulate sodium channels. Sodium channels are critical in propagating action potentials in neurons and muscle cells. Modulating these channels can lead to therapeutic effects in various conditions:

  • Pain Management : Research indicates that compounds similar to 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can be effective in managing chronic pain by inhibiting sodium channel activity. This inhibition can reduce neuronal excitability and pain signaling pathways .
  • Diabetes Treatment : The modulation of sodium channels has been linked to insulin secretion and glucose homeostasis. By influencing these channels, the compound may contribute to improved glycemic control in diabetic patients .

Enzyme Inhibition Studies

Research has also explored the compound's potential as an inhibitor for various enzymes:

  • α-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate metabolism. Inhibitors of α-glucosidase can delay carbohydrate digestion and absorption, thus lowering postprandial blood glucose levels. Studies have shown that sulfonamide derivatives exhibit promising inhibitory activity against α-glucosidase .
  • Acetylcholinesterase Inhibition : Another area of interest is the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Compounds that inhibit this enzyme are being investigated for their potential use in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Pain Management

A study published in 2016 demonstrated that a series of sodium channel modulators exhibited analgesic properties in animal models. The research highlighted how modifications to the benzenesulfonamide structure enhanced efficacy and selectivity for specific sodium channel subtypes .

Case Study 2: Diabetes Therapeutics

In a recent investigation into diabetes treatment strategies, researchers synthesized a range of sulfonamide derivatives similar to 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide and assessed their effects on glucose uptake and insulin sensitivity in vitro. The results indicated significant improvements in glucose metabolism when tested on cellular models .

Wirkmechanismus

The mechanism by which 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluorobenzene moiety may enhance the compound's binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the structural, functional, and mechanistic attributes of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide with structurally related sulfonamide and heterocyclic pesticides.

Table 1: Structural and Functional Comparison

Compound Name (Use) Core Structure Key Substituents Target/Mechanism
2,6-Difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide (Hypothesized herbicide) Benzenesulfonamide + tetrahydropyrazolo-pyridine 2,6-difluoro, methylene bridge Likely ALS inhibition (inferred)
Flumetsulam (Herbicide) Triazolo[1,5-a]pyrimidine-sulfonamide 2,6-difluorophenyl, 5-methyl ALS inhibitor
Oxadixyl (Fungicide) Acetamide + oxazolidinone 2,6-dimethylphenyl, methoxy RNA polymerase inhibition (oomycetes)
Triaziflam (Herbicide) Triazine-diamine 3,5-dimethylphenoxy, fluoro-methylethyl Cellulose biosynthesis inhibition

Key Comparative Insights

Structural Analogues to Flumetsulam :

  • Both the target compound and flumetsulam feature sulfonamide groups and fluorine substituents, which are critical for ALS inhibition in weeds . However, the tetrahydropyrazolo-pyridine scaffold in the target compound introduces conformational flexibility compared to flumetsulam’s rigid triazolopyrimidine ring. This flexibility may alter binding kinetics or resistance profiles in ALS variants.

Divergence from Oxadixyl: Unlike oxadixyl (an acetamide fungicide), the target compound lacks an oxazolidinone moiety and instead relies on a benzenesulfonamide group.

Heterocyclic Diversity vs. Triaziflam :

  • Triaziflam’s triazine core disrupts cellulose biosynthesis, whereas the target compound’s pyrazolo-pyridine system may favor interactions with ALS or other plant enzymes. Fluorine substituents in both compounds enhance environmental persistence, but the target’s difluoro configuration may reduce phytotoxicity compared to triaziflam’s bulky fluoro-methylethyl group.

Research Findings and Limitations

  • Hypothetical Mechanism : The compound’s benzenesulfonamide group aligns with ALS inhibitors like flumetsulam, but its unique heterocycle may broaden weed-control spectra or mitigate resistance .
  • Data Gaps: No direct bioactivity or toxicity data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
  • Synthetic Challenges : The tetrahydropyrazolo-pyridine scaffold may complicate synthesis compared to flumetsulam’s simpler triazolopyrimidine system, impacting scalability.

Biologische Aktivität

2,6-Difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential therapeutic applications. The compound is characterized by its unique structural features that contribute to its biological activity, particularly in the context of potassium channel modulation and antiarrhythmic properties.

Chemical Structure and Properties

The molecular formula of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide can be represented as follows:

  • Molecular Formula: C13H14F2N4O2S
  • Molecular Weight: 318.34 g/mol
  • SMILES Representation: CC(C1=NN2C(CNCC2)=C1)C(C(F)(F))S(=O)(=O)N

The compound primarily acts as a TASK-1 (KCNK3) potassium channel inhibitor. TASK-1 channels are involved in regulating the resting membrane potential and excitability of neurons and cardiac cells. By inhibiting these channels, the compound can influence various physiological processes, including cardiac rhythm regulation.

Antiarrythmic Properties

Research indicates that compounds similar to 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide exhibit significant antiarrhythmic activity. For instance:

  • Case Study: A study on related compounds demonstrated their efficacy in treating atrial fibrillation (AF) and atrial flutter. These compounds showed a capacity to stabilize cardiac rhythm by modulating ion channel activity .

Antimicrobial Activity

The compound's pyrazole moiety may also contribute to antimicrobial properties. Pyrazole derivatives have been documented to possess antibacterial and antifungal activities:

  • Antibacterial Activity: A related study found that pyrazole derivatives exhibited moderate antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Research Findings

Activity Effect Reference
AntiarrhythmicInhibition of TASK-1 channels; effective in AF
AntimicrobialModerate activity against bacteria and fungi
p38 MAPK InhibitionIC50 values indicating significant inhibition

Pharmacological Implications

The diverse biological activities of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide suggest its potential utility in various therapeutic areas:

  • Cardiovascular Diseases: Due to its antiarrhythmic properties.
  • Infectious Diseases: As a candidate for developing new antimicrobial agents.
  • Inflammatory Disorders: Potential as an anti-inflammatory agent through p38 MAPK inhibition.

Q & A

Q. What are the key synthetic routes for 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyridine precursors. A common approach includes:

  • Step 1 : Functionalization of the pyrazolo[1,5-a]pyridine core via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce substituents .
  • Step 2 : Sulfonamide formation using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine or DMAP as catalysts) .
  • Optimization : Temperature control (reflux vs. room temperature), solvent selection (DMF, DCM, or pyridine), and stoichiometric ratios of coupling agents (e.g., 1.1–1.2 equivalents of sulfonyl chloride) significantly impact yields. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are essential for verifying substituent positions and confirming the absence of unreacted intermediates. For example, the methylene bridge (-CH2_2-) between the pyridine and sulfonamide groups appears as a singlet near δ 4.5–5.0 ppm in 1H^1H-NMR .
  • Infrared (IR) Spectroscopy : Stretching frequencies for sulfonamide (S=O at ~1350–1150 cm1^{-1}) and C-F bonds (1100–1000 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ for C16_{16}H15_{15}F2_2N3_3O2_2S) .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity or binding modes of this compound?

  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions, predicting reactivity with biological targets .
  • Molecular Docking : Simulates interactions with enzymes (e.g., kinases or GPCRs) by analyzing hydrogen bonding, π-π stacking, and hydrophobic contacts. For example, the tetrahydropyrazolo-pyridine moiety may occupy hydrophobic pockets in target proteins .
  • SAR Studies : Modifications to the difluorobenzene or pyridine rings can be modeled to assess potency changes. Replacements like -CF3_3 or -CN groups may enhance binding affinity .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

  • Byproduct Identification : Use LC-MS or 1H^1H-NMR to detect impurities. For instance, over-sulfonylation or ring-opening side reactions may occur if reaction times exceed optimal thresholds .
  • Isotopic Labeling : 19F^{19}F-NMR or deuterated solvents clarify ambiguous peaks in crowded spectral regions (e.g., overlapping aromatic protons) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, especially for stereochemical ambiguities .

Q. How does the electronic nature of the difluorobenzene group influence the compound’s physicochemical properties?

  • Lipophilicity : The electron-withdrawing -F groups reduce π-electron density, increasing logP values and membrane permeability. This can be quantified via HPLC-based logP measurements .
  • Acid-Base Behavior : The sulfonamide’s pKa (~10–12) is modulated by fluorine’s inductive effect, impacting solubility in physiological buffers .
  • Stability : Fluorine substituents enhance metabolic stability by resisting oxidative degradation, as shown in simulated gastric fluid (SGF) assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.